tert-butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a bromomethyl substituent, and a pyrrolidine ring with a ketone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a halogenation reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Reduction Reactions: The ketone group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, where the bromomethyl group is converted to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the ketone group can participate in reduction and oxidation reactions. These interactions are facilitated by the molecular structure, which allows for efficient binding and transformation of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-2-(chloromethyl)-4-oxopyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl (2S)-2-(hydroxymethyl)-4-oxopyrrolidine-1-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.
tert-Butyl (2S)-2-(methyl)-4-oxopyrrolidine-1-carboxylate: Lacks the halogen substituent, having a simple methyl group instead.
Uniqueness
tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom provides a good leaving group for substitution reactions, making this compound particularly useful in synthetic applications.
Properties
CAS No. |
1801748-54-8 |
---|---|
Molecular Formula |
C10H16BrNO3 |
Molecular Weight |
278.1 |
Purity |
95 |
Origin of Product |
United States |
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